REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.C(Cl)Cl.[N+:10]([C:13]1[CH:14]=[C:15]([CH:18]=[C:19]([N+:21]([O-:23])=[O:22])[CH:20]=1)[CH2:16][OH:17])([O-:12])=[O:11].C(N(CC)CC)C>C1COCC1.O>[N+:10]([C:13]1[CH:14]=[C:15]([CH:18]=[C:19]([N+:21]([O-:23])=[O:22])[CH:20]=1)[CH:16]=[O:17])([O-:12])=[O:11]
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(CO)C=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-65 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −65° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature between −50° C. and −65° C
|
Type
|
CUSTOM
|
Details
|
was then adjusted to room temperature
|
Type
|
WASH
|
Details
|
The organic phase was washed with sat. NaHCO3 (500 ml), 5 times with diluted HCl (300 ml) and finally brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was then dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the volatile solvents were removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was then triturated with heptane, which
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=O)C=C(C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.8 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |